1-Acetyl-5-bromoindoline-6-sulfonamide
Overview
Description
1-Acetyl-5-bromoindoline-6-sulfonamide is a chemical compound with the molecular formula C10H10BrNO3S It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring
Mechanism of Action
Target of Action
The primary target of 1-Acetyl-5-bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . This enzyme plays a crucial role in the bacterial cell wall biosynthesis, making it a promising target for antibiotics .
Mode of Action
This compound interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group of the compound acts as a zinc-binding group (ZBG), which is essential for the inhibitory activity . This interaction results in the inhibition of the enzyme, disrupting the bacterial cell wall biosynthesis .
Biochemical Pathways
The action of this compound affects the biochemical pathway involved in the synthesis of bacterial cell walls . By inhibiting the DapE enzyme, it disrupts the conversion of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid, a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This disruption leads to the inability of the bacteria to maintain their cell wall, resulting in bacterial death .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall biosynthesis . By inhibiting the DapE enzyme, the compound prevents the formation of peptidoglycan, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-bromoindoline-6-sulfonamide typically involves the acetylation of 5-bromoindoline followed by sulfonamide formation. One common method includes:
Acetylation: 5-Bromoindoline is reacted with acetic anhydride in the presence of a base such as pyridine to form 1-Acetyl-5-bromoindoline.
Sulfonamide Formation: The acetylated product is then treated with chlorosulfonic acid to introduce the sulfonamide group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-bromoindoline-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indoline ring can be oxidized or reduced, leading to different derivatives.
Acetylation and Deacetylation: The acetyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 1-Acetyl-5-alkylindoline-6-sulfonamide.
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the indoline ring, potentially leading to indoline derivatives.
Scientific Research Applications
1-Acetyl-5-bromoindoline-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5-bromoindoline: Lacks the sulfonamide group, making it less versatile in biological applications.
5-Bromoindoline-6-sulfonamide: Lacks the acetyl group, which may affect its chemical reactivity and biological activity.
1-Acetyl-7-bromoindoline-5-amine:
Uniqueness
1-Acetyl-5-bromoindoline-6-sulfonamide is unique due to the presence of both the acetyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3,(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYZMNMTDZOJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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